1,1-Bis(ethylsulfanyl)heptane
Description
1,1-Bis(ethylsulfanyl)heptane is a sulfur-containing organic compound with the molecular formula C₁₁H₂₄S₂. Its structure consists of a heptane backbone with two ethylsulfanyl (–S–CH₂CH₃) groups attached to the first carbon atom.
Properties
Molecular Formula |
C11H24S2 |
|---|---|
Molecular Weight |
220.4 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)heptane |
InChI |
InChI=1S/C11H24S2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-10H2,1-3H3 |
InChI Key |
OSLBBMLRPMDGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(SCC)SCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Thioether Functional Groups
Thioether-containing compounds share the –S– linkage but differ in carbon chain length and substituents. Key comparisons include:
1,1-Bis(ethylsulfanyl)ethane
- Molecular Formula : C₆H₁₄S₂
- Average Mass : 150.30 g/mol
- Key Properties : Smaller molecular size and higher volatility compared to the heptane derivative. Used as a synthetic intermediate in organic chemistry .
1,7-Bis(triphenylphosphonio)heptane sulfate
- Structure : A heptane chain with terminal triphenylphosphonium groups and a sulfate counterion.
- Relevance : Demonstrates how chain length and functional groups (e.g., phosphonium vs. sulfanyl) influence applications. Phosphonium compounds are often used in catalysis or ionic liquids .
Sulfur-Containing Alkanes with Oxidized Sulfur Groups
Sulfinyl (–SO–) and sulfonyl (–SO₂–) derivatives exhibit distinct reactivity compared to thioethers:
1-(Ethenylsulfinyl)heptane
- Molecular Formula : C₉H₁₈OS
- CAS No.: 21961-09-1
- Key Properties: The sulfinyl group increases polarity and oxidative susceptibility relative to thioethers. Such compounds may serve as monomers in polymer chemistry or reactive intermediates .
Data Table: Comparative Analysis
Key Research Findings
Chain Length Effects: Increasing carbon chain length (e.g., ethane → heptane) enhances hydrophobicity and boiling points, making longer-chain thioethers more suitable for non-polar solvents or lubricants.
Functional Group Reactivity : Thioethers (–S–) are less polar and more stable under reducing conditions compared to sulfoxides (–SO–), which are prone to further oxidation .
Synthetic Utility : Shorter-chain analogs like 1,1-Bis(ethylsulfanyl)ethane are well-documented in organic synthesis, while heptane derivatives may require tailored methods for purification due to higher viscosity .
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